molecular formula C9H15NOS B1620820 1-[(3-Methyl-thiophen-2-ylmethyl)-amino]-propan-2-ol CAS No. 510739-99-8

1-[(3-Methyl-thiophen-2-ylmethyl)-amino]-propan-2-ol

Cat. No. B1620820
CAS RN: 510739-99-8
M. Wt: 185.29 g/mol
InChI Key: IRXFDSBXEGLIFN-UHFFFAOYSA-N
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Description

This compound is a unique chemical with the empirical formula C9H15NOS . It is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular weight of this compound is 185.29 . The SMILES string, which represents the structure of the molecule, is CC(O)CNCc1sccc1C .

Scientific Research Applications

Medicinal Chemistry: Synthesis of Therapeutic Agents

The thiophene moiety present in this compound is significant in medicinal chemistry. Thiophene derivatives are known for their wide range of therapeutic properties, including anti-inflammatory, anti-psychotic, and anti-cancer activities . The compound’s structure allows for the synthesis of novel therapeutic agents that can be optimized for better pharmacological activity. Its versatility in drug design stems from the thiophene ring’s ability to interact with various biological targets.

Material Science: Development of Organic Semiconductors

In material science, thiophene-based compounds are utilized in the development of organic semiconductors. The sulfur atom in the thiophene ring contributes to the compound’s electronic properties, making it valuable for creating materials with specific conductive or photovoltaic properties. This is particularly relevant in the field of organic electronics, where such materials are used for constructing flexible displays and solar cells.

Synthetic Organic Chemistry: Building Blocks for Complex Molecules

This compound serves as a building block in synthetic organic chemistry. It can be used to construct complex molecules with diverse functional groups . Its reactivity allows chemists to introduce various substituents, enabling the synthesis of a wide array of derivatives with potential applications in different chemical industries.

Drug Development: Lead Compound Identification

In drug development, the compound’s thiophene core is essential for creating a combinatorial library to identify lead compounds . Its structural flexibility facilitates the creation of multiple analogs, which can be screened for desirable biological activities. This process is crucial for the discovery of new drugs with improved efficacy and safety profiles.

Biochemistry: Enzyme Inhibition Studies

Thiophene derivatives, including this compound, are studied for their enzyme inhibition properties . They can be used to modulate the activity of specific enzymes, which is valuable in understanding metabolic pathways and designing inhibitors that can serve as therapeutic agents for various diseases.

Pharmacology: Pharmacokinetic and Pharmacodynamic Analysis

The compound can be used in pharmacological studies to analyze pharmacokinetic and pharmacodynamic properties . Understanding how thiophene derivatives interact with the body, including their absorption, distribution, metabolism, and excretion, is vital for developing drugs that are not only effective but also safe for clinical use.

Safety and Hazards

Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product . The buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

1-[(3-methylthiophen-2-yl)methylamino]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NOS/c1-7-3-4-12-9(7)6-10-5-8(2)11/h3-4,8,10-11H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRXFDSBXEGLIFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CNCC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50378180
Record name BAS 05276451
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

510739-99-8
Record name BAS 05276451
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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